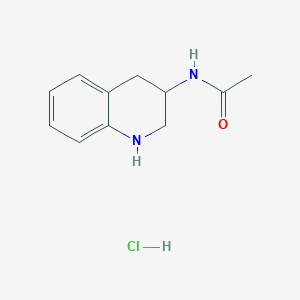
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine is an organic compound that belongs to the class of acridines. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. This compound, in particular, is characterized by the presence of bromine atoms and a naphthalene moiety, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common approach is the bromination of a precursor acridine compound, followed by the introduction of the naphthalene group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce various dihydroacridine compounds.
Applications De Recherche Scientifique
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmacophore in drug design and development.
Industry: It can be utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine atoms and the naphthalene group can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9,9-dimethylacridine: Lacks the naphthalene moiety, which may result in different chemical properties and reactivity.
9,9-Dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine: Does not contain bromine atoms, affecting its potential for substitution reactions.
2,7-Dichloro-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine: Chlorine atoms instead of bromine, which can lead to variations in reactivity and applications.
Uniqueness
The uniqueness of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine lies in its specific combination of bromine atoms and the naphthalene group. This combination can impart distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C25H19Br2N |
|---|---|
Poids moléculaire |
493.2 g/mol |
Nom IUPAC |
2,7-dibromo-9,9-dimethyl-10-naphthalen-2-ylacridine |
InChI |
InChI=1S/C25H19Br2N/c1-25(2)21-14-18(26)8-11-23(21)28(24-12-9-19(27)15-22(24)25)20-10-7-16-5-3-4-6-17(16)13-20/h3-15H,1-2H3 |
Clé InChI |
JDMSDLJUNKXKOU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC5=CC=CC=C5C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
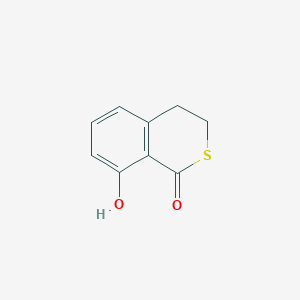
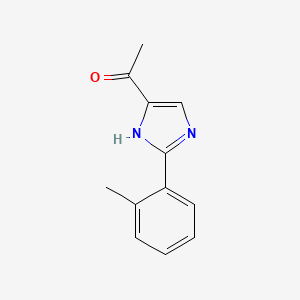
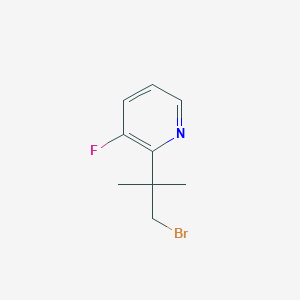
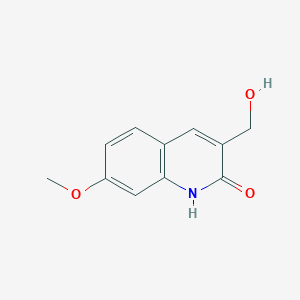
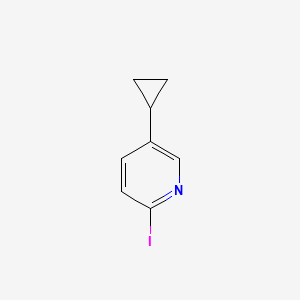
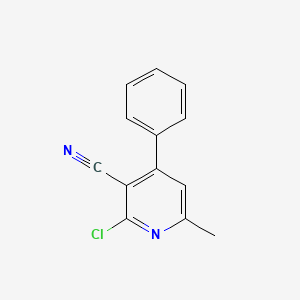

![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
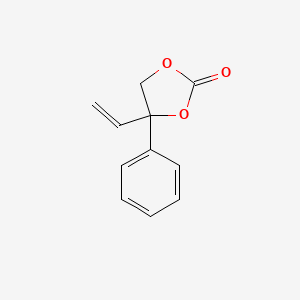
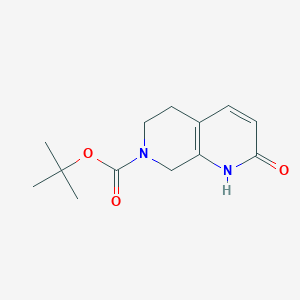

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine](/img/structure/B12970196.png)
